molecular formula C20H29F3N4O B2960555 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2034557-62-3

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B2960555
CAS No.: 2034557-62-3
M. Wt: 398.474
InChI Key: PADZHDSRUYKMNM-UHFFFAOYSA-N
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Description

1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a sophisticated chemical scaffold designed for pharmaceutical and agrochemical research. The compound integrates a piperazine core, a privileged structure in medicinal chemistry, with a trifluoromethylpyridine moiety. The trifluoromethylpyridine group is a key feature in numerous commercial pesticides, contributing to enhanced biological activity and metabolic stability due to its unique electronic effects and lipophilicity . Furthermore, piperazine derivatives are extensively investigated for their therapeutic potential, including as antagonists for the peripheral Cannabinoid Receptor 1 (CB1) for treating metabolic disorders , and as activators of systemic acquired resistance in plants for managing viral infections . The strategic incorporation of a tetrahydropyran (oxan-4-yl) group is intended to fine-tune the molecule's physicochemical properties, potentially modulating its solubility and permeability profile. This compound is provided as a high-purity material for research applications exclusively. It is intended for use in in vitro binding assays, mechanism of action studies, and as a key intermediate in the synthesis of novel chemical entities for biological screening. Applications: For Research Use Only. Not for diagnostic or therapeutic procedures. This product is a key reagent for hit-to-lead optimization in drug discovery, a candidate for high-throughput screening libraries, and a building block for synthesizing novel compounds for agricultural science.

Properties

IUPAC Name

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29F3N4O/c21-20(22,23)18-2-1-3-19(24-18)27-12-10-26(11-13-27)16-4-8-25(9-5-16)17-6-14-28-15-7-17/h1-3,16-17H,4-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADZHDSRUYKMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=N3)C(F)(F)F)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxan-4-yl group: This can be achieved through the cyclization of appropriate diols under acidic conditions.

    Synthesis of the piperidin-4-yl group: This involves the reduction of pyridine derivatives using hydrogenation or other reducing agents.

    Formation of the trifluoromethylpyridin-2-yl group:

    Coupling reactions: The final step involves coupling the synthesized intermediates using palladium-catalyzed cross-coupling reactions under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or hydride donors such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylpyridin-2-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield fully saturated derivatives.

Scientific Research Applications

1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders.

    Biology: The compound is used in studies involving receptor binding and signal transduction pathways.

    Industry: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets by binding to their active sites, thereby influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Features Biological Activity/Applications Reference
Target Compound : 1-[1-(Oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine Piperazine with oxan-4-yl-piperidine and 6-(trifluoromethyl)pyridin-2-yl ~424.5 Enhanced solubility from oxan-4-yl; trifluoromethylpyridine for stability Potential CNS or kinase inhibitor (inferred)
1-(6-(Trifluoromethyl)pyridin-2-yl)piperazine (A24) Piperazine with 6-(trifluoromethyl)pyridin-2-yl 231.22 Simple trifluoromethylpyridine-piperazine scaffold Building block for antipsychotics or analgesics
1-(3-Methylthiophen-2-ylmethyl)-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine Piperazine with 3-methylthiophen-2-ylmethyl and 6-(trifluoromethyl)pyridin-2-yl 424.53 (C₂₁H₂₇F₃N₄S) Thiophene substitution for lipophilicity Unspecified, likely CNS-targeted
Compound 100 (): 1-(3-((4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-yl)oxy)propyl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine Piperazine with pyridin-2-yltetrahydropyran-4-yl-oxypropyl and 6-(trifluoromethyl)pyridin-2-yl ~483.5 (estimated) Extended oxypropyl linker for flexibility Dual-target D3R/MOR ligand (analgesic candidate)
2-(3,3-Difluoropyrrolidin-1-yl)-6-(oxan-4-yl)-N-[4-(trifluoromethyl)pyridin-2-yl]pyrimidin-4-amine Pyrimidine with oxan-4-yl and trifluoromethylpyridine N/A Oxan-4-yl in kinase inhibitor scaffold MAP3K12 inhibitor (Ki = 41 nM)

Structural and Functional Insights

Role of the Trifluoromethylpyridine Group :

  • Present in all compared compounds, this group contributes to enhanced metabolic stability and π-stacking interactions with aromatic residues in target proteins .
  • In A24 (), the absence of additional substitutions limits its selectivity, making it a versatile intermediate rather than a drug candidate.

Impact of Oxan-4-yl Substitution :

  • The oxan-4-yl group (tetrahydropyran) in the target compound and Compound 100 () improves water solubility compared to purely lipophilic substituents (e.g., thiophene in ).
  • In kinase inhibitors (), oxan-4-yl enhances binding to hydrophobic pockets, suggesting similar benefits in the target compound .

Piperidine vs. This contrasts with simpler piperazine derivatives like A24, which may exhibit broader off-target effects .

Linker Flexibility :

  • Compound 100 () uses a 3-oxypropyl linker to connect the pyridin-2-yltetrahydropyran moiety, allowing better spatial alignment with target receptors. The target compound’s direct piperidine substitution may restrict flexibility but improve metabolic stability.

Biological Activity

The compound 1-[1-(oxan-4-yl)piperidin-4-yl]-4-[6-(trifluoromethyl)pyridin-2-yl]piperazine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic potential based on available research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups:

  • Piperidine and piperazine rings contribute to its pharmacological profile.
  • Oxan and trifluoromethyl groups enhance its lipophilicity and biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit the proliferation of various cancer cell lines, including hepatocellular carcinoma (HCC) cells. In vitro assays demonstrated a dose-dependent reduction in cell viability, attributed to the inhibition of key signaling pathways such as NF-kB, which is crucial for cancer cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory responses by regulating cytokine levels (e.g., TNF-α, IL-6) in animal models of inflammatory bowel disease. This suggests potential applications in treating chronic inflammatory conditions .

The biological effects of this compound are primarily mediated through:

  • Inhibition of NF-kB signaling : This pathway is often activated in cancer and inflammation. Compounds that inhibit this pathway can reduce tumor growth and inflammatory responses .
  • Enzyme inhibition : Similar compounds have shown activity against enzymes like acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .

Case Studies

  • Hepatocellular Carcinoma (HCC) : A study evaluating the effects of piperazine derivatives on HCC cells demonstrated a significant reduction in cell viability and tumor growth in vivo, suggesting that these compounds could serve as effective therapeutic agents against liver cancer .
  • Inflammatory Bowel Disease (IBD) : In an animal model of IBD, treatment with the compound resulted in decreased myeloperoxidase activity and improved colon health metrics, indicating its potential as an anti-inflammatory treatment .

Data Table: Summary of Biological Activities

Activity TypeAssay TypeResultReference
AnticancerCell Viability AssayIC50 values < 10 µM
Anti-inflammatoryCytokine MeasurementReduced TNF-α and IL-6 levels
Enzyme InhibitionAChE Inhibition AssayIC50 = 2.14 µM

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